![molecular formula C28H31N7O2 B2922377 2-fluoro-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide CAS No. 1115892-95-9](/img/structure/B2922377.png)
2-fluoro-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis can be achieved by adopting green chemistry principles .Molecular Structure Analysis
The molecular structure of these compounds includes a [1,2,4]triazolo[4,3-a]quinoxaline core . Some derivatives were designed to contain piperazine or piperidine to investigate their antimicrobial properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents attached to the [1,2,4]triazolo[4,3-a]quinoxaline core .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The triazolopyridine derivatives, to which the compound belongs, have been studied for their antimicrobial properties . These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the triazole ring, which is known for its antimicrobial activity, suggests that our compound could be used in the development of new antibacterial agents.
Anticancer Potential
Compounds with a triazolopyridine core have been evaluated for their anticancer activities . They have been found to inhibit EGFR kinase, which plays a crucial role in the proliferation of cancer cells . This indicates that our compound may serve as a lead structure in anticancer drug design.
Antiviral Applications
The triazoloquinoxaline moiety, which is structurally related to our compound, has demonstrated antiviral activities . It has been shown to reduce the number of plaques formed by viruses in cell cultures, suggesting potential use in antiviral therapy .
Enzyme Inhibition
The structural features of the compound suggest its potential as an enzyme inhibitor . Triazolothiadiazine scaffolds, which share similarities with our compound, have been reported to inhibit various enzymes, including carbonic anhydrase and cholinesterase . This could be beneficial in treating diseases where enzyme regulation is necessary.
Antitubercular Agent
Given the urgent need for new antitubercular agents, the triazolopyridine derivatives have been explored for their use against tuberculosis. The compound’s structure could be optimized for better activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antimalarial Properties
The compound’s framework is similar to that of molecules that have shown antimalarial properties . Triazolopyridine sulfonamides, for instance, have been identified as potential antimalarial agents, indicating that our compound could be modified for use in malaria treatment .
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. Similar compounds, such as the [1,2,4]triazolo[4,3-a]pyridine derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that the compound was prepared by means of an oxidative ring closure of a hydrazine intermediate . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with the target molecule.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . This suggests that the compound might affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, as well as its potential bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that the compound might have similar effects . For example, it might inhibit the growth of cancer cells, kill or inhibit the growth of microbes, reduce inflammation and pain, neutralize harmful free radicals, inhibit viral replication, and inhibit the activity of various enzymes.
Action Environment
It’s known that the compound was prepared using sodium hypochlorite as the oxidant and ethanol as a solvent This suggests that the compound might be stable under oxidative conditions and in the presence of alcohol
Safety and Hazards
Direcciones Futuras
The future directions for research on these compounds could include further exploration of their antimicrobial and antiviral properties , as well as their potential as anticancer agents . Additionally, further modifications of the [1,2,4]triazolo[4,3-a]quinoxaline core could be explored to enhance their bioactivity .
Propiedades
IUPAC Name |
N-butyl-N-ethyl-3-[2-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O2/c1-3-5-19-34(4-2)26-16-15-24-30-31-25(35(24)32-26)17-18-27-29-28(33-37-27)22-11-13-23(14-12-22)36-20-21-9-7-6-8-10-21/h6-16H,3-5,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMQWUTMRSOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2922300.png)
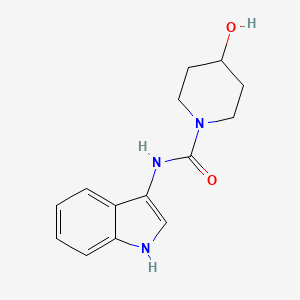
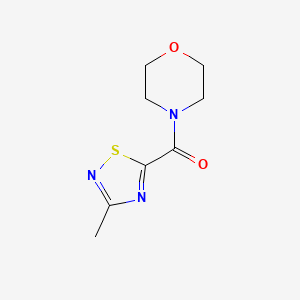
![2-(4-Butoxyphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2922307.png)
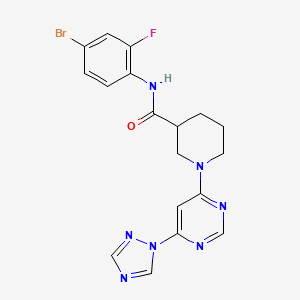

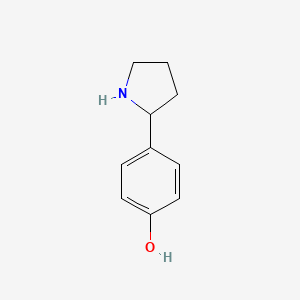
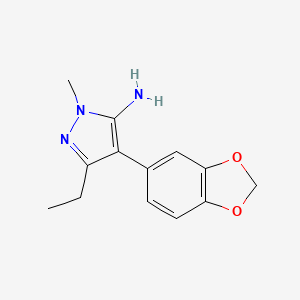
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)
